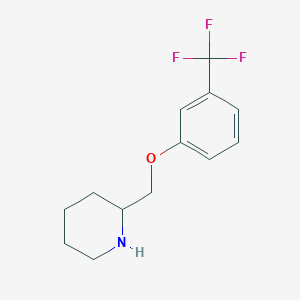

2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine

Description

2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine is a fluorinated piperidine derivative characterized by a trifluoromethylphenoxy group attached via a methyl linker to the 2-position of the piperidine ring.

The trifluoromethyl group enhances metabolic stability and lipophilicity, which can influence blood-brain barrier permeability.

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenoxy]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)10-4-3-6-12(8-10)18-9-11-5-1-2-7-17-11/h3-4,6,8,11,17H,1-2,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPHKVGGCCEZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656505 | |

| Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019443-66-3 | |

| Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine typically involves the reaction of 3-(trifluoromethyl)phenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-((3-(Trifluoromethyl)phenoxy)methyl)piperidine with structurally related analogs:

Key Observations :

- Substituent Position: Positional isomerism significantly impacts activity. For example, 3-[[4-(trifluoromethyl)phenoxy]methyl]piperidine (3-position) may exhibit different binding kinetics compared to the hypothetical 2-position derivative due to steric and electronic effects.

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may reduce CNS penetration due to increased polarity.

Pharmacological and Functional Comparisons

- Metabolic Stability: The trifluoromethyl group in and reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs.

- Toxicity : Piperidine derivatives with trifluoromethyl groups (e.g., ) often exhibit irritant properties (H315/H319), necessitating careful handling.

Biological Activity

The compound 2-((3-(trifluoromethyl)phenoxy)methyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoromethyl phenoxy group. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as β-lactamases, which are responsible for antibiotic resistance. This inhibition can enhance the efficacy of β-lactam antibiotics against resistant strains .

- Receptor Modulation : The trifluoromethyl group can affect the binding affinity to various receptors, potentially modulating neurotransmitter systems .

- Immunomodulatory Effects : Compounds with similar structures have demonstrated the ability to enhance cytokine release in immune cells, indicating potential as immunomodulators .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications and their effects on activity are summarized in the table below:

| Modification Site | Effect on Activity |

|---|---|

| Para position of phenyl ring | Increased binding affinity to target proteins |

| Piperidine nitrogen | Essential for maintaining overall activity |

| Trifluoromethyl group | Enhances lipophilicity and receptor binding |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antibacterial Activity : Related compounds have shown promising results against bacterial strains expressing β-lactamases, suggesting potential applications in treating infections .

- Anticancer Properties : Investigations into similar piperidine derivatives have revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

- Neurotransmitter Modulation : The presence of the trifluoromethyl group has been linked to enhanced potency in inhibiting neurotransmitter uptake, indicating potential applications in neuropharmacology .

Case Studies

Several studies have evaluated the biological effects of compounds related to this compound:

- Immunostimulatory Effects : A study demonstrated that sulfamoyl derivatives could enhance cytokine release in immune cells, indicating their potential as immunomodulators .

- Antibacterial Activity : Compounds structurally related to this piperidine have shown promising results against various bacterial strains, particularly those expressing β-lactamases .

- Cancer Therapeutics : Investigations into similar boronic acids have revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.